molecular formula C20H21ClN6O B7146882 N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B7146882
M. Wt: 396.9 g/mol
InChI Key: QZJKMMFXSHLMRR-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c21-16-5-1-2-6-17(16)27-10-8-18(24-27)23-20(28)15-25-11-13-26(14-12-25)19-7-3-4-9-22-19/h1-10H,11-15H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJKMMFXSHLMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN(C=C2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrazole ring, followed by the introduction of the 2-chlorophenyl group. The final step involves the coupling of the pyrazole derivative with 4-pyridin-2-ylpiperazine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)pyrazol-3-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

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